Cas no 306980-70-1 (5-Amino-2-(methylsulfanyl)benzonitrile)

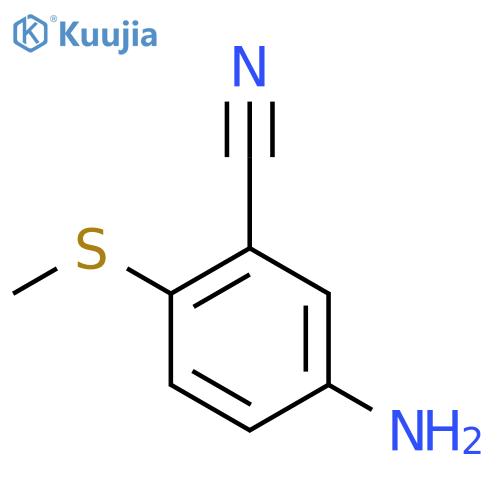

306980-70-1 structure

商品名:5-Amino-2-(methylsulfanyl)benzonitrile

5-Amino-2-(methylsulfanyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2-(methylsulfanyl)benzonitrile

- 5-amino-2-methylsulfanylbenzonitrile

-

- MDL: MFCD01315282

- インチ: 1S/C8H8N2S/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,10H2,1H3

- InChIKey: MISXQBNGUWSXCT-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=CC=1C#N)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 172

- トポロジー分子極性表面積: 75.1

- 疎水性パラメータ計算基準値(XlogP): 1.5

5-Amino-2-(methylsulfanyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-200010-0.1g |

5-amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 0.1g |

$120.0 | 2023-09-16 | |

| Enamine | EN300-200010-0.5g |

5-amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 0.5g |

$269.0 | 2023-09-16 | |

| TRC | A614810-500mg |

5-Amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 500mg |

$ 287.00 | 2023-04-19 | ||

| Enamine | EN300-200010-2.5g |

5-amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 2.5g |

$617.0 | 2023-09-16 | |

| Enamine | EN300-200010-0.05g |

5-amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 0.05g |

$80.0 | 2023-09-16 | |

| Enamine | EN300-200010-5.0g |

5-amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 5g |

$1074.0 | 2023-06-03 | |

| abcr | AB335130-1g |

5-Amino-2-(methylsulfanyl)benzonitrile, 95%; . |

306980-70-1 | 95% | 1g |

€467.00 | 2025-02-17 | |

| 1PlusChem | 1P00I68C-100mg |

5-Amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 100mg |

$204.00 | 2024-05-06 | |

| Aaron | AR00I6GO-1g |

5-Amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 95% | 1g |

$498.00 | 2025-02-28 | |

| Ambeed | A846206-1g |

5-Amino-2-(methylsulfanyl)benzonitrile |

306980-70-1 | 98% | 1g |

$311.0 | 2024-07-28 |

5-Amino-2-(methylsulfanyl)benzonitrile 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

306980-70-1 (5-Amino-2-(methylsulfanyl)benzonitrile) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:306980-70-1)5-Amino-2-(methylsulfanyl)benzonitrile

清らかである:99%

はかる:1g

価格 ($):280.0